Cas no 668-10-0 (7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one)
![7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one structure](https://pt.kuujia.com/scimg/cas/668-10-0x500.png)
668-10-0 structure
Nome do Produto:7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one
7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 7-(hydroxymethyl)-4,9-dimethoxy-
- 5H-Furo[3,2-g][1]benzopyran-5-one, 7-(hydroxymethyl)-4,9-dimethoxy-
- 7-(Hydroxymethyl)-4,9-dimethoxy-5H-furo(3,2-g)(1)benzopyran-5-one
- Ammiol
- 7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one
- Q4747251
- 7-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one #
- 6R2E7CX8FG
- 668-10-0
- DTXSID10216918
- DTXCID40139409
- XSKZZVYURGCOGM-UHFFFAOYSA-N
- UNII-6R2E7CX8FG
- SCHEMBL10885786
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- Inchi: InChI=1S/C14H12O6/c1-17-11-8-3-4-19-12(8)14(18-2)13-10(11)9(16)5-7(6-15)20-13/h3-5,15H,6H2,1-2H3
- Chave InChI: XSKZZVYURGCOGM-UHFFFAOYSA-N
- SMILES: COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO
Propriedades Computadas
- Massa Exacta: 276.06336
- Massa monoisotópica: 276.06338810g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 3
- Complexidade: 420
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 78.1Ų
- XLogP3: 1
Propriedades Experimentais
- PSA: 78.13
7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one Literatura Relacionada
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1. The preparation and crystal structure of 5SbF3·3SbF5W. A. Shantha Nandana,Jack Passmore,Peter S. White,Chi-Ming Wong J. Chem. Soc. Dalton Trans. 1987 1989
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Smith B. Babiaka,Aurélien F. A. Moumbock,Stefan Günther,Fidele Ntie-Kang RSC Adv. 2021 11 15060
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3. Cleavage of carbon–oxygen single bonds in the reaction of aryl ethyl acetals with ethylmagnesium bromide in diethyl ether. A kinetic studyPaolo Beltrame,Gioanna Gelli,Aldo Loi J. Chem. Soc. Perkin Trans. 2 1976 1001
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Feng-Ming Tian,Jian Yi,Yan Tang,Bo-Wei Chen,Hong-Ping Long,Ying-Fei Liu,Yin Ou-yang,Wen-Jiang Zhang,Rong-Mei Tang,Bai-Yan Liu Food Funct. 2023 14 3686
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5. Crystal and molecular structure of a 1 : 1 bullvalene–silver tetrafluoroborate complexJames S. McKechnie,Iain C. Paul J. Chem. Soc. B 1968 1445
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